molecular formula C10H18O4 B1361366 Diethyl 2-ethyl-2-methylmalonate CAS No. 2049-70-9

Diethyl 2-ethyl-2-methylmalonate

Cat. No.: B1361366
CAS No.: 2049-70-9
M. Wt: 202.25 g/mol
InChI Key: ODRGILDUWDVBJX-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-methylmalonate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Diethyl 2-ethyl-2-methylmalonate, also known as diethyl 2-ethyl-2-methylpropanedioate, is a derivative of diethyl malonate . It primarily targets the enolate ions in organic compounds . The enolate ions are the conjugate bases of aldehydes and ketones .

Mode of Action

This compound interacts with its targets through a process known as alkylation . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new carbon-carbon bond . This process is facilitated by the presence of two carbonyl groups in the this compound molecule, which help stabilize the carbanion resulting from the removal of a proton from the methylene group between them .

Biochemical Pathways

The alkylation process involving this compound affects various biochemical pathways. For instance, it can lead to the formation of carboxylic acids via the malonic ester synthesis . Additionally, it can result in the preparation of ketones through the acetoacetic ester synthesis .

Result of Action

The alkylation process involving this compound can lead to significant molecular and cellular effects. For instance, it can result in the formation of new organic compounds, such as carboxylic acids and ketones . These compounds can have various biological activities, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity. Additionally, temperature and solvent conditions can impact the rate and extent of the alkylation process .

Biochemical Analysis

Biochemical Properties

Diethyl 2-ethyl-2-methylmalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This reaction highlights its ability to participate in alkylation processes, which are crucial in the synthesis of pharmaceuticals and other bioactive compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause the alkylation of poly(chloromethylstyrene) during phase transfer catalysis . This interaction can lead to changes in cellular behavior and metabolic activities, making it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It reacts with 2-cyclohexenone to form 2-(3-oxocyclohexyl)-2-cyclohexenone, demonstrating its ability to participate in complex chemical reactions . These interactions can lead to significant biochemical changes, influencing various metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions and is sensitive to moisture . Over time, its interactions with cellular components can lead to cumulative effects, making it essential to monitor its stability and degradation in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, its alkylation properties can cause significant biochemical changes at higher concentrations, potentially leading to cellular damage . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of complex organic molecules, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of pharmaceuticals, where it interacts with various enzymes to produce bioactive compounds

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to be transported under inert gas conditions and is sensitive to moisture . These properties affect its localization and accumulation within cellular compartments, influencing its biochemical effects and interactions with cellular components.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, its interaction with 2-cyclohexenone highlights its ability to participate in complex chemical reactions within specific cellular compartments . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical pathways.

Properties

IUPAC Name

diethyl 2-ethyl-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRGILDUWDVBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174462
Record name Diethyl ethylmethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2049-70-9
Record name 1,3-Diethyl 2-ethyl-2-methylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2049-70-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl ethylmethylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl ethylmethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl ethylmethylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.429
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Record name DIETHYL ETHYLMETHYLMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6V9A28YP8
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Synthesis routes and methods

Procedure details

To a stirred solution of 40.0 grams (0.23 mole) of diethyl 2-methylmalonate and 50.2 grams (0.46 mole) of bromoethane in 200 ml of dry dimethylformamide was added 79.5 grams (0.58 mole) of potassium carbonate. The resulting mixture was stirred at ambient temperature for 16 hours. A sample of the reaction mixture was subjected to analysis by vapor phase chromatography (VPC), which indicated the reaction had not gone to completion. An additional 50.2 grams of bromoethane was added and the reaction mixture stirred at ambient temperature for three days. VPC analysis indicated the reaction to be 80.9% complete. The reaction mixture was heated to 50° C. where it was stirred for one day. VPC analysis at this time indicated the reaction to be 88.8% complete. The reaction mixture was filtered and the filter cake washed with 200 ml of methylene chloride. The filtrate was diluted with 500 ml of methylene chloride and the combination washed with three portions of 500 ml each of water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to give 40.9 grams of diethyl 2-ethyl-2-methylmalonate; bp 109°-112° C./25 mm. The nmr and ir spectra were consistent with the assigned structure.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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